8-Hydrazinyl-2-Methylquinoline
Description
8-Hydrazinyl-2-methylquinoline (C₁₀H₁₀N₃) is a quinoline derivative featuring a hydrazinyl (-NHNH₂) substituent at the 8-position and a methyl (-CH₃) group at the 2-position. This compound is of interest due to its structural versatility, enabling applications in coordination chemistry, fluorescence-based sensors, and medicinal chemistry. The hydrazinyl group enhances nucleophilicity and metal-binding capacity, while the methyl group influences steric and electronic properties .
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl)hydrazine |
InChI |
InChI=1S/C10H11N3/c1-7-5-6-8-3-2-4-9(13-11)10(8)12-7/h2-6,13H,11H2,1H3 |
InChI Key |
KIEONCCYDSMCPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NN)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydrazinyl-2-Methylquinoline typically involves the reaction of 2-methylquinoline with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The key intermediate, 2-methylquinoline, can be synthesized using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .
Industrial Production Methods: While specific industrial production methods for 8-Hydrazinyl-2-Methylquinoline are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Hydrazinyl-2-Methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research has indicated that derivatives of 8-Hydrazinyl-2-Methylquinoline may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 8-Hydrazinyl-2-Methylquinoline involves its interaction with cellular components, leading to various biological effects. For instance, in cancer cells, the compound can induce apoptosis through the disruption of mitochondrial function. This leads to a loss of mitochondrial membrane potential, an increase in reactive oxygen species, and the activation of apoptotic pathways involving cytochrome c and apaf-1 .
Comparison with Similar Compounds
8-Hydroxy-2-Methylquinoline (C₁₀H₉NO)
- Structure : Hydroxyl (-OH) at position 8 and methyl at position 2.
- Key Properties :
- Comparison: The hydroxyl group enables hydrogen bonding but has weaker metal-binding strength compared to hydrazinyl. Quantum yield for fluorescence in hydroxyl derivatives is low (0.004) but improves significantly when modified (e.g., to 0.70 in optimized sensors) .
8-Hydrazinoquinoline (C₉H₉N₃)
4-Hydrazino-6-Methoxy-2-Methylquinoline (C₁₁H₁₃N₃O)
- Structure : Hydrazinyl at position 4, methoxy (-OCH₃) at position 6, and methyl at position 2.
- Key Properties :
- Comparison :
- The hydrazinyl group at position 4 alters electronic conjugation compared to position 8, affecting binding selectivity.
- The methoxy group in this compound enhances solubility but may reduce metal-binding efficiency compared to the 8-hydrazinyl derivative.
8-Ethyl-2-Hydrazino-4-Methylquinoline (C₁₂H₁₅N₃)
- Structure : Ethyl (-CH₂CH₃) at position 8, hydrazinyl at position 2, and methyl at position 4.
- Key Properties :
- Comparison: Substituent positions dramatically alter steric and electronic profiles. The ethyl group at position 8 may hinder metal coordination compared to the smaller methyl group in 8-hydrazinyl-2-methylquinoline.
Comparative Data Table
Biological Activity
8-Hydrazinyl-2-methylquinoline is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C10H10N4
Molecular Weight : 198.22 g/mol
IUPAC Name : 8-hydrazinyl-2-methylquinoline
Canonical SMILES : CC1=NC2=C(C=CC(=C2C=C1)N)N
InChI Key : XZQXWJZVYVYDNF-UHFFFAOYSA-N
The biological activity of 8-hydrazinyl-2-methylquinoline is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting bacterial cell walls and inhibiting DNA replication through enzyme inhibition.
- Anticancer Properties : It may modulate various biochemical pathways involved in cancer cell proliferation and apoptosis, making it a candidate for further anticancer drug development.
- Chelating Agent : Its ability to chelate metal ions can affect enzymatic activities crucial for microbial survival and cancer cell metabolism.
Antimicrobial Activity
Recent studies have demonstrated the effectiveness of 8-hydrazinyl-2-methylquinoline against several pathogenic bacteria. For instance, derivatives of this compound have shown inhibition zones comparable to standard antibiotics against strains such as Staphylococcus aureus and Klebsiella pneumoniae .
| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
Anticancer Activity
In vitro studies have indicated that 8-hydrazinyl-2-methylquinoline derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from this quinoline have shown promising results against HeLa and HepG2 cell lines, with IC50 values indicating effective dose ranges .
Case Studies and Research Findings
-
Synthesis and Antimicrobial Testing :
A study synthesized novel derivatives of 8-hydrazinyl-2-methylquinoline and tested their antimicrobial activity against six pathogenic strains. The results indicated that some derivatives exhibited higher potency than standard antibiotics, particularly against antibiotic-resistant strains . -
Antimalarial Properties :
Research has explored the antimalarial potential of hydrazine derivatives of quinolines. Compounds similar to 8-hydrazinyl-2-methylquinoline demonstrated significant activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with IC50 values ranging from 150 to 680 nM . -
Mechanistic Studies :
Investigations into the mechanisms of action revealed that these compounds inhibit hematin crystallization, a critical process for malaria parasites. The interaction between the drug and the crystal surfaces was shown to play a significant role in its antimalarial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
